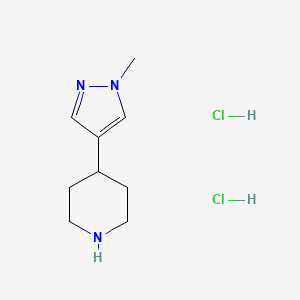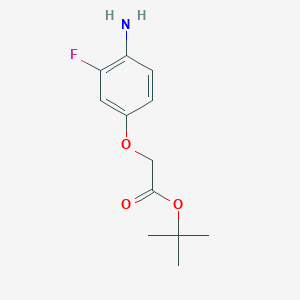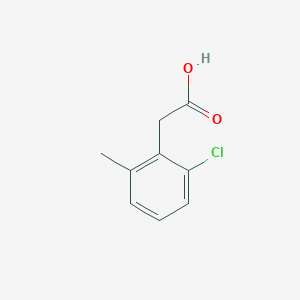
2-(2-Chloro-6-methylphenyl)acetic acid
Vue d'ensemble
Description
“2-(2-Chloro-6-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is closely related to other compounds such as 2-Methylphenoxy acetic acid and 2-Chlorophenylacetic acid .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-6-methylphenyl)acetic acid” consists of a benzene ring substituted with a chlorine atom, a methyl group, and an acetic acid group . The exact 3D structure can be computed using computational chemistry methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-6-methylphenyl)acetic acid” include a molecular weight of 184.62 . Other properties such as melting point, boiling point, and solubility can be determined experimentally or predicted using computational methods .
Applications De Recherche Scientifique
Organic Synthesis
2-(2-Chloro-6-methylphenyl)acetic acid: is a valuable building block in organic synthesis. Its benzylic position is particularly reactive, allowing for various chemical transformations such as free radical bromination, nucleophilic substitution, and oxidation . This reactivity can be harnessed to create complex molecules for further research and development.
Medicinal Chemistry
In drug synthesis, compounds like 2-(2-Chloro-6-methylphenyl)acetic acid are used to develop new pharmacologically active molecules. For example, its derivatives can be utilized in the synthesis of potent kinase inhibitors, which have applications in treating diseases like chronic myelogenous leukemia (CML) .
Agriculture
The compound’s derivatives are used in the synthesis of herbicides. The chloroacetic acid moiety, similar to 2-(2-Chloro-6-methylphenyl)acetic acid , is known to be a precursor in the production of phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds .
Mécanisme D'action
Target of Action
It is known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 2-(2-Chloro-6-methylphenyl)acetic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The molecular weight of 200619 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds are known to participate in carbon–carbon bond forming reactions, which could potentially lead to the synthesis of new molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-6-methylphenyl)acetic acid. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Propriétés
IUPAC Name |
2-(2-chloro-6-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFNRCKKXLLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)


![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)



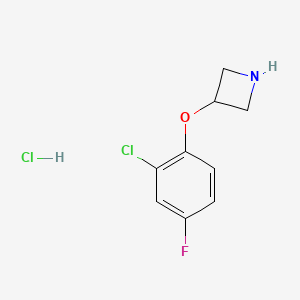
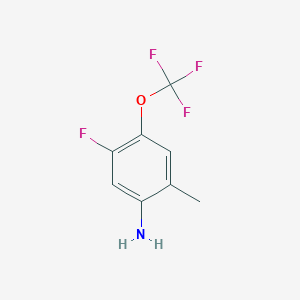
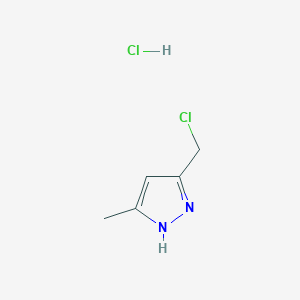
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
